molecular formula C12H14N2O2 B11887464 Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B11887464
M. Wt: 218.25 g/mol
InChI Key: LTJITDUOSCFRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share similar structural properties and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its versatility in undergoing various chemical reactions and its broad spectrum of biological activity . This makes it a valuable compound for both scientific research and pharmaceutical applications.

Biological Activity

Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_{2}O2_{2} and a molecular weight of approximately 218.25 g/mol. The compound features an imidazo[1,2-a]pyridine core with unique substitutions that enhance its biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the modulation of cell proliferation and apoptosis .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral enzymes essential for their life cycle .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Antiviral Potentially inhibits replication of certain viruses.
Antitumor Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production.
Analgesic Demonstrates pain-relief properties in animal models.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50_{50} values comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy : In vitro assays revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Mechanistic Studies : Research into the compound’s mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, suggesting potential applications in targeted therapies for cancer and infectious diseases .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-7-13-11-5-4-9(2)8-14(10)11/h4-5,7-8H,3,6H2,1-2H3

InChI Key

LTJITDUOSCFRHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.